molecular formula C17H26N2O3S B11261798 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No.: B11261798
M. Wt: 338.5 g/mol
InChI Key: GOLPXTKIMIDOIY-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core, a sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the sulfonylated tetrahydroquinoline reacts with a suitable amine to form the propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydroquinoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2,2-DIMETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of sulfonyl-containing molecules with biological targets.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroquinoline core can interact with receptors in the nervous system, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-propanamine
  • 2,2-Dimethyl-1-phenyl-1-propanol
  • 2,2-Dimethyl-1,3-propanediamine

Uniqueness

2,2-DIMETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE is unique due to its combination of a tetrahydroquinoline core and a sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

2,2-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C17H26N2O3S/c1-5-11-23(21,22)19-10-6-7-13-8-9-14(12-15(13)19)18-16(20)17(2,3)4/h8-9,12H,5-7,10-11H2,1-4H3,(H,18,20)

InChI Key

GOLPXTKIMIDOIY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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